Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzene derivatives are a significant class of compounds in organic chemistry due to their versatile applications in materials science, pharmaceuticals, and as intermediates in various chemical reactions. The compound "Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy-" is not directly mentioned in the provided papers, but the papers do discuss various benzene derivatives with different substituents and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of benzene derivatives often involves strategic functionalization of the benzene ring. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves the formation of a chelated complex with palladium, which further reacts with alcohols to yield a chiral cyclometallated complex . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized via aromatic nucleophilic substitution, and its phosphorus atoms can be further modified to produce bis(phosphoryl) and bis(phosphonio) derivatives . These methods highlight the diverse synthetic routes available for constructing complex benzene-based molecules.
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography is a common technique used to elucidate these structures. For example, the structure of 1,2-bis(pentaphenylphenyl)benzene was determined using this method, revealing a C2-symmetric conformation . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was analyzed, showing a significant dihedral angle between the triazole and phenyl rings . These structural insights are essential for understanding the behavior of these compounds under various conditions.
Chemical Reactions Analysis
Benzene derivatives can undergo a range of chemical reactions, expanding their utility in synthesis. For instance, 1,2-diborylated benzenes can participate in Suzuki-Miyaura coupling reactions or be transformed into bis-borate compounds, which can further react to form various borane derivatives . The ability to engage in such diverse reactions makes benzene derivatives valuable building blocks in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. Photoluminescent properties are of particular interest, as seen in the synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which exhibit high photoluminescence and significant bathochromic shifts in their emission spectra . Electrochemical properties are also important, as demonstrated by the study of 1,3,5-tris(dimesitylboryl)benzene and 1,3-bis(dimesitylboryl)benzene, which were examined for their electrochemical behavior10. These properties are critical for the application of benzene derivatives in electronic and optoelectronic devices.
Scientific Research Applications
Photoluminescence and Material Science
Photoluminescent materials derived from benzene derivatives exhibit unique properties that are valuable in materials science. For instance, the synthesis and electronic spectroscopy of a segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains have shown promising UV-visible absorbances and fluorescence emissions. These materials are significant for their solid-state photoluminescence, attributed to hydrogen-bond-assisted interactions between chromophores in the solid state, making them potential candidates for optoelectronic applications (Sierra & Lahti, 2004).
Coordination Polymers and MOFs
Research has also explored the synthesis of coordination polymers and metal-organic frameworks (MOFs) using benzene derivatives as central building blocks. For example, novel 2D cadmium(II) MOFs with flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands have been developed, demonstrating unique structural configurations and properties like thermal stability and fluorescent characteristics, which are crucial for catalysis, gas storage, and separation technologies (Li, Guo, Weng, & Lin, 2012).
Synthetic Chemistry and Organic Transformations
In synthetic chemistry, benzene derivatives are utilized to engineer complex molecules with specific functions. For example, the effective and selective synthesis of 1,5-dihydropolyalkylated s-Indacenes showcases the role of benzene derivatives in facilitating regioselective and stereoselective organic transformations. This research paves the way for developing novel ligands and organic materials with tailored properties (Dahrouch et al., 2001).
Supramolecular Chemistry
The construction of supramolecular assemblies using benzene derivatives as key components has been demonstrated. These assemblies exploit the hydrogen-bonding capabilities and structural versatility of benzene-based ligands to form complex structures with potential applications in molecular recognition, sensing, and catalysis (Singh, Tomar, & Kashyap, 2016).
Antimicrobial Agents
Benzene derivatives have been synthesized and investigated for their antimicrobial activity. Such studies contribute to the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi, highlighting the potential of benzene derivatives in pharmaceuticals and biomedicine (Agh-Atabay, Dulger, & Gucin, 2003).
properties
IUPAC Name |
1-[2-(3,5-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-13(8-16(11-15)20-2)5-6-14-9-17(21-3)12-18(10-14)22-4/h7-12H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNPTZPSNHUERJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405406 |
Source
|
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |
CAS RN |
22976-41-6 |
Source
|
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.